molecular formula C12H19NO3S B1490345 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid CAS No. 2098027-15-5

4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid

Cat. No. B1490345
CAS RN: 2098027-15-5
M. Wt: 257.35 g/mol
InChI Key: XXCHOFZVIDOEBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid” has been reported in the literature . For instance, the synthesis and investigation of antimicrobial activity of 22 novel thiazoles and selenazoles derived from dihydro-2H-thiopyran-4(3H)-one are presented . The bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .

Scientific Research Applications

Synthesis and Biological Activity

Recent research has focused on the synthesis of compounds with the 4-oxobutanoic acid structure and their potential biological activities. For instance, studies on the synthesis of certain thiazole derivatives, including 4-oxobutanoate derivatives, have highlighted their antiproliferative activities and potential to inhibit DNA gyrase, an enzyme critical for DNA replication (L. Yurttaş, A. Evren, Y. Özkay, 2022). Another study investigated the synthesis and in silico evaluation of similar compounds for their antiproliferative activities, focusing on cytotoxic properties via docking studies targeting the DNA gyrase enzyme (L. Yurttaş, A. Evren, Y. Özkay, 2022).

Molecular Docking and Structural Studies

The structural and electronic properties of butanoic acid derivatives have been extensively analyzed, with research demonstrating their potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Such studies not only provide insights into their electronic structure but also hint at their potential in materials science (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).

Pharmacological and Therapeutic Potentials

Several studies have explored the therapeutic potentials of compounds structurally related to 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid. For example, MK-8318, identified through meticulous medicinal chemistry optimization, was found to be a potent and selective CRTh2 receptor antagonist with promising pharmacokinetic profiles for the potential treatment of asthma (Xianhai Huang et al., 2018). Another study demonstrated the anti-diabetic potential of a succinamic acid derivative, highlighting its significant effects on plasma glucose, serum insulin, and lipid profiles in experimental diabetic rats (Nikhil Khurana et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have shown significant anticonvulsant activity , suggesting that this compound may also interact with targets involved in neuronal signaling.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets to modulate their function, leading to changes in cellular signaling .

Biochemical Pathways

Given its potential anticonvulsant activity , it may influence pathways related to neuronal signaling and synaptic transmission.

Result of Action

Based on the potential anticonvulsant activity of similar compounds , it may modulate neuronal signaling, potentially leading to a reduction in seizure activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets . .

properties

IUPAC Name

4-[cyclopropyl(thian-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCHOFZVIDOEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSCC2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
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4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
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4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
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4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
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4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid
Reactant of Route 6
4-(cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid

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